A Comprehensive Technical Guide to the Structure Elucidation of Methyl 3-Cyano-5-Methoxyisonicotinate
A Comprehensive Technical Guide to the Structure Elucidation of Methyl 3-Cyano-5-Methoxyisonicotinate
Introduction
Strategic Workflow for Structure Elucidation
The confirmation of a chemical structure is a process of systematic evidence gathering, where each piece of data corroborates and refines the hypothesis. Our approach begins with determining the fundamental building blocks (the molecular formula) and progressively moves to define the connectivity and spatial arrangement of every atom.
Caption: Overall workflow for structure elucidation.
Part 1: Foundational Analysis - Molecular Formula Determination
Before elucidating the intricate connectivity, the elemental composition must be established. This is achieved with precision through High-Resolution Mass Spectrometry (HRMS).
1.1. High-Resolution Mass Spectrometry (HRMS)
The primary objective of HRMS is to determine the exact mass of the molecule with high precision (typically to four or five decimal places). This allows for the calculation of a unique molecular formula. For methyl 3-cyano-5-methoxyisonicotinate, the molecular formula is C₉H₈N₂O₃.
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Expected Result: The HRMS analysis, likely using Electrospray Ionization (ESI), would show a prominent protonated molecular ion [M+H]⁺.
-
Theoretical Exact Mass (C₉H₈N₂O₃): 192.0535 g/mol
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Calculated [M+H]⁺: 193.0608
-
Causality: Observing a peak at m/z 193.0608 (±5 ppm) provides strong evidence for the molecular formula C₉H₈N₂O₃, ruling out other isobaric combinations of atoms.
1.2. Electron Ionization Mass Spectrometry (EI-MS)
While HRMS provides the molecular formula, EI-MS helps in identifying structural fragments. The fragmentation pattern offers clues about the stability of different parts of the molecule and the arrangement of functional groups.
-
Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight.
-
Key Fragmentation Pathways:
-
Loss of Methoxy Radical (·OCH₃): A significant peak at m/z = 161. This is a common fragmentation for methyl esters and methoxy groups.
-
Loss of Carbomethoxy Radical (·COOCH₃): A peak at m/z = 133, indicating the presence of the methyl ester group.
-
The pyridine ring itself is relatively stable and its fragmentation can also be analyzed.[1][2][3]
-
Part 2: Functional Group Identification via Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4][5]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg).
-
Pellet Formation: The mixture is pressed under high pressure (8-10 tons) in a die to form a transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.
Data Presentation: Expected IR Absorptions
| Functional Group | Expected Absorption (cm⁻¹) | Rationale & Comments |
| C≡N (Nitrile) | ~2230 cm⁻¹ (sharp, medium) | The stretching vibration of the cyano group is highly characteristic and appears in a relatively clean region of the spectrum.[4] |
| C=O (Ester) | ~1730 cm⁻¹ (strong, sharp) | This strong absorption is indicative of an ester carbonyl. Its position suggests it is attached to an aromatic ring.[6][7] |
| C-O (Ester & Ether) | 1300-1100 cm⁻¹ (strong) | Multiple strong bands are expected from the C-O single bond stretches of the ester and the methoxy ether. |
| C=C / C=N (Aromatic Ring) | 1600-1450 cm⁻¹ (multiple bands) | These absorptions confirm the presence of the pyridine aromatic system. |
| =C-H (Aromatic) | ~3100-3000 cm⁻¹ (weak to medium) | Stretching vibrations for hydrogens attached to the aromatic ring. |
| C-H (Aliphatic) | ~2950-2850 cm⁻¹ (weak to medium) | Stretching vibrations for the methyl groups of the ester and methoxy substituents. |
Part 3: Unambiguous Structure Determination by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[8]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: The solution is transferred to a 5 mm NMR tube. ¹H, ¹³C, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
3.1. ¹H NMR Spectroscopy: Proton Environment Analysis
¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Data Presentation: Predicted ¹H NMR Signals
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.90 | d (J ≈ 2 Hz) | 1H | H-2 | Deshielded by the adjacent nitrogen and the electron-withdrawing ester group. The small splitting is due to meta-coupling with H-6. |
| ~8.50 | d (J ≈ 2 Hz) | 1H | H-6 | Deshielded by the adjacent nitrogen and the electron-withdrawing cyano group. Meta-coupled to H-2. |
| ~4.00 | s | 3H | -OCH₃ (methoxy) | A singlet in the typical region for a methoxy group attached to an aromatic ring. |
| ~3.95 | s | 3H | -OCH₃ (ester) | A singlet characteristic of a methyl ester. |
3.2. ¹³C NMR Spectroscopy: Carbon Skeleton Analysis
¹³C NMR reveals the number of unique carbon atoms and provides insight into their hybridization and chemical environment.
Data Presentation: Predicted ¹³C NMR Signals
| Predicted δ (ppm) | Assignment | Rationale |
| ~164 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon.[9] |
| ~158 | C-5 (C-OCH₃) | Aromatic carbon attached to an oxygen atom, significantly downfield. |
| ~152 | C-2 | Aromatic carbon adjacent to nitrogen and influenced by the ester. |
| ~145 | C-6 | Aromatic carbon adjacent to nitrogen and influenced by the nitrile. |
| ~138 | C-4 (C-COOCH₃) | Quaternary carbon of the pyridine ring attached to the ester group. |
| ~115 | C≡N (nitrile) | Characteristic shift for a nitrile carbon.[4] |
| ~110 | C-3 (C-CN) | Quaternary carbon of the pyridine ring attached to the cyano group. |
| ~56 | -OCH₃ (methoxy) | Aliphatic carbon of the methoxy group. |
| ~53 | -OCH₃ (ester) | Aliphatic carbon of the methyl ester. |
3.3. 2D NMR: Establishing Connectivity with HSQC and HMBC
While 1D NMR suggests the pieces of the puzzle, 2D NMR experiments connect them.[10][11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[13][14] It serves to definitively assign the chemical shifts of protonated carbons.
-
Expected Correlations:
-
Proton at ~8.90 ppm (H-2) will correlate with the carbon at ~152 ppm (C-2).
-
Proton at ~8.50 ppm (H-6) will correlate with the carbon at ~145 ppm (C-6).
-
Protons at ~4.00 ppm (-OCH₃) will correlate with the carbon at ~56 ppm.
-
Protons at ~3.95 ppm (-OCH₃) will correlate with the carbon at ~53 ppm.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for determining the overall molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).
Caption: Key HMBC correlations confirming the substitution pattern.
Data Presentation: Key HMBC Correlations
| Proton Signal (δ ppm) | Assignment | Correlates to Carbon (δ ppm) | Assignment | J-Coupling | Significance |
| ~8.90 | H-2 | ~138 (C-4), ~145 (C-6), ~164 (C=O) | C-4, C-6, C=O | ³J, ⁴J, ³J | Connects H-2 to the ester group at C-4 and confirms its proximity to C-6. |
| ~8.50 | H-6 | ~158 (C-5), ~138 (C-4), ~110 (C-3) | C-5, C-4, C-3 | ²J, ³J, ²J | Crucially links H-6 to the methoxy-bearing carbon (C-5) and the nitrile-bearing carbon (C-3), fixing the substituent positions. |
| ~4.00 | -OCH₃ (methoxy) | ~158 (C-5) | C-5 | ²J | Unambiguously attaches the methoxy group to the C-5 position of the pyridine ring. |
| ~3.95 | -OCH₃ (ester) | ~164 (C=O) | C=O | ³J | Confirms this methyl group belongs to the ester function. |
Conclusion: Integrated Analysis
The structure of methyl 3-cyano-5-methoxyisonicotinate is unequivocally confirmed by the integration of all spectroscopic data.
-
HRMS established the molecular formula as C₉H₈N₂O₃.
-
IR Spectroscopy confirmed the presence of nitrile (C≡N), ester (C=O), ether (C-O), and aromatic ring functional groups.
-
¹H and ¹³C NMR accounted for all 8 protons and 9 carbons, suggesting a highly substituted pyridine ring with two methyl groups.
-
HSQC linked each proton to its directly attached carbon.
-
HMBC provided the final, definitive proof of connectivity. The correlations from the aromatic protons H-2 and H-6 to the quaternary carbons C-3, C-4, and C-5, along with the correlations from the methoxy and methyl ester protons to their respective attachment points, leave no ambiguity in the assignment of the 3-cyano, 4-carbomethoxy, and 5-methoxy substitution pattern on the pyridine ring.
This systematic, multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing chemical research and development.
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